1-Benzhydryl-N-ethylazetidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-N-ethylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-2-19-17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-19H,2,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAILTMLYHUHSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435752 | |
| Record name | 1-BENZHYDRYL-N-ETHYLAZETIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-66-1 | |
| Record name | 1-BENZHYDRYL-N-ETHYLAZETIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Benzhydryl N Ethylazetidin 3 Amine and Its Analogs
Foundational Strategies for Azetidine (B1206935) Ring Construction
The inherent ring strain of azetidines (approx. 25.4 kcal/mol) presents a synthetic challenge, making their formation less favorable than five- or six-membered rings. rsc.orgnih.gov Overcoming this thermodynamic barrier has led to the development of several key strategies.
Intramolecular Cyclization Approaches: Historical Development and Modern Advancements
Historically, the most common approach to the azetidine ring is through intramolecular cyclization, a process involving the formation of a C-N bond from an acyclic precursor. nih.gov Early methods typically relied on the nucleophilic substitution of a leaving group at the γ-position of an amine, such as in 1,3-haloamines or derivatives of 1,3-amino alcohols. researchgate.netfrontiersin.org
Modern advancements have introduced more efficient and versatile catalysts and reaction conditions. Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for synthesizing functionalized azetidines from readily available starting materials. rsc.org This method often utilizes a directing group to facilitate the selective activation of a specific C-H bond, leading to cyclization under relatively mild conditions. Another modern approach involves the ring expansion of three-membered heterocycles like aziridines, which can be prompted by various catalysts to yield the corresponding four-membered azetidine ring. magtech.com.cnnih.govacs.org Copper-catalyzed photoinduced radical cyclization of ynamides represents a novel strategy that proceeds via a 4-exo-dig pathway, a type of cyclization once considered unfavorable by Baldwin's rules, to provide access to highly substituted azetidines. nih.gov
| Cyclization Strategy | Precursor Type | Key Features | Reference Example |
| Classical Nucleophilic Substitution | 1,3-Haloamines | Base-promoted displacement of a halide. | Formation of N-substituted azetidines from γ-bromoamines. |
| Pd-Catalyzed C-H Amination | Aliphatic Amines with Directing Group | High functional group tolerance; regioselective. rsc.org | Gaunt and co-workers' synthesis of azetidines via γ-C(sp³)–H amination. rsc.org |
| Aziridine Ring Expansion | Propargylic Aziridines | Gold-catalyzed rearrangement to form alkylidene azetidines. acs.org | Stereoselective synthesis of (Z)-Alkylidene azetidines. acs.org |
| Radical Cyclization | Ynamides | Photoinduced copper catalysis; anti-Baldwin 4-exo-dig closure. nih.gov | Synthesis of diverse azetidines under visible light irradiation. nih.gov |
[2+2] Cycloaddition Reactions in Azetidine Synthesis
[2+2] cycloaddition reactions offer a direct and atom-economical route to the azetidine core by combining two unsaturated molecules. The most prominent of these is the aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene. nih.govresearchgate.net This method can rapidly assemble complex azetidine structures in a single step. researchgate.net
Historically, these reactions were limited by the need for high-energy ultraviolet light and a narrow substrate scope. researchgate.net However, recent breakthroughs have utilized visible-light photocatalysis to overcome these limitations. rsc.orgnih.govresearchgate.netchemrxiv.orgchemrxiv.org Using photocatalysts, such as iridium complexes, the reaction can proceed under much milder conditions with improved functional group tolerance. chemrxiv.orgchemrxiv.org This modern approach often relies on triplet energy transfer to activate one of the components, facilitating the cycloaddition. rsc.orgchemrxiv.org For instance, the Schindler group reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using visible light, which provides highly functionalized azetidines that can be further modified. rsc.orgresearchgate.net
| Reaction Type | Reactants | Conditions | Key Advancement |
| Classical Aza Paternò-Büchi | Imine + Alkene | UV light | Direct formation of the azetidine ring. nih.gov |
| Photocatalytic [2+2] Cycloaddition | Oxime/Imine Precursor + Alkene | Visible light, Iridium photocatalyst | Milder conditions, broader substrate scope, high functional group tolerance. rsc.orgchemrxiv.orgchemrxiv.org |
| Ketene-Imine Cycloaddition | Ketene + Imine | Thermal | Forms 2-azetidinones (β-lactams), which can be reduced to azetidines. mdpi.com |
Strain-Release Functionalization of Azabicyclobutanes
A particularly innovative and powerful strategy for synthesizing substituted azetidines is the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). acs.orgresearchgate.netresearchgate.net ABBs are highly strained bicyclic compounds that readily undergo ring-opening reactions upon interaction with a wide range of nucleophiles. rsc.orgnih.govacs.org This process is driven by the release of significant ring strain, leading to the formation of a stable, functionalized azetidine ring.
The reaction is typically initiated by the activation of the bridgehead nitrogen atom, followed by a nucleophilic attack at one of the bridgehead carbons. This methodology allows for the stereospecific introduction of substituents at the C3 position of the azetidine ring. acs.org A variety of nucleophiles, including amines, anilines, organometallic reagents, alcohols, and thiols, can be employed, making this a highly modular approach to a diverse library of azetidines. acs.orgresearchgate.netrsc.org This strategy has proven effective for creating complex and stereodefined azetidines that would be difficult to access through other methods. acs.org
Direct and Convergent Syntheses of Azetidine-3-amines
Once the azetidine core is established, particularly with a leaving group at the 3-position or a ketone functionality, direct methods can be employed to synthesize azetidine-3-amines.
One-Step Synthesis via Direct Amine Nucleophile Displacement
A highly efficient and straightforward method for the synthesis of azetidine-3-amines is the direct nucleophilic displacement of a suitable leaving group at the C3 position of a pre-formed azetidine ring. chemrxiv.orgnih.govchemrxiv.orggoogle.com This one-step process is particularly relevant for the synthesis of analogs of 1-Benzhydryl-N-ethylazetidin-3-amine. chemrxiv.orgacs.org
The most commonly used electrophile for this transformation is 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627), which is a bench-stable and commercially available material. chemrxiv.orgnih.govchemrxiv.org This compound reacts with a wide array of primary and secondary amines to afford the corresponding N-substituted 1-benzhydrylazetidin-3-amines in moderate to high yields. chemrxiv.orgnih.gov The reaction is typically performed in a polar aprotic solvent like acetonitrile at elevated temperatures. Often, using two equivalents of the amine nucleophile—one to act as the nucleophile and one as the base—provides better yields than using a non-nucleophilic base. chemrxiv.org This method tolerates significant functional group diversity in the amine component. nih.govchemrxiv.org
| Amine Nucleophile | Product | Yield (%) | Reference |
| Diisopropylamine | 1-Benzhydryl-N,N-diisopropylazetidin-3-amine | 49 | acs.org |
| Benzylamine | 1-Benzhydryl-N-benzylazetidin-3-amine | 48 | chemrxiv.orgacs.org |
| 2-Methoxyethylamine | 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 33 | chemrxiv.orgacs.org |
| Decylamine | 1-Benzhydryl-N-decylazetidin-3-amine | 77 | chemrxiv.org |
| Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77 | chemrxiv.org |
Yields are for reactions of 1-benzhydrylazetidin-3-yl methanesulfonate with the corresponding amine.
Reductive Amination Protocols for Azetidine-3-amine Scaffolds
Reductive amination provides an alternative convergent route to azetidine-3-amines. This protocol typically starts with an azetidin-3-one, such as 1-benzhydrylazetidin-3-one. The ketone is first condensed with a primary or secondary amine to form an intermediate iminium ion (or enamine), which is then reduced in situ to the corresponding amine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. This two-step, one-pot procedure is a cornerstone of medicinal chemistry for amine synthesis and is readily applicable to the azetidine scaffold. It allows for the introduction of a wide range of amine substituents, complementing the direct displacement methodology. The choice of reaction conditions, including the solvent, temperature, and reducing agent, can be optimized to maximize the yield of the desired azetidine-3-amine product.
Catalytic Approaches: Regioselective Aminolysis of Epoxy Amines (General Azetidine Context)
A powerful strategy for constructing the azetidine core involves the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org This method is an alternative to traditional intramolecular SN2 reactions that typically use leaving groups like halides or mesylates. nih.gov The key challenge in the aminolysis of epoxides is controlling the regioselectivity of the ring-opening, especially when using acid promoters that can be neutralized by the basicity of the amine nucleophile. nih.govfrontiersin.org
Recent research has demonstrated that lanthanoid(III) trifluoromethanesulfonates, particularly Lanthanum(III) triflate (La(OTf)3), are effective catalysts for this transformation. nih.govelsevierpure.comnih.gov La(OTf)3 has been shown to promote the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines in high yields. nih.govfrontiersin.org This catalytic system is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.govnih.gov The reaction proceeds efficiently, providing a direct route to functionalized azetidines that can serve as scaffolds for further modification. nih.govfrontiersin.org
Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for the observed high regioselectivity, favoring the 4-exo-tet cyclization pathway required for azetidine formation over the alternative 5-endo-tet pathway that would lead to a pyrrolidine (B122466). nih.govfrontiersin.org The choice of solvent and reaction temperature is also critical for optimizing the yield and selectivity of the cyclization. nih.gov
| Substrate Amine Substituent | Catalyst | Solvent | Yield of Azetidine (%) | Regioselectivity (Azetidine:Pyrrolidine) |
| Benzyl | 10 mol% La(OTf)3 | DCE | 81 | >20:1 |
| 4-Methoxybenzyl | 10 mol% La(OTf)3 | DCE | 84 | >20:1 |
| 4-(Trifluoromethyl)benzyl | 10 mol% La(OTf)3 | DCE | 80 | >20:1 |
| n-Butyl | 10 mol% La(OTf)3 | DCE | 87 | >20:1 |
| tert-Butyl | 10 mol% La(OTf)3 | DCE | 86 | >20:1 |
| Allyl | 10 mol% La(OTf)3 | DCE | 65 | >20:1 |
This table presents data on the La(OTf)3-catalyzed intramolecular aminolysis of various cis-3,4-epoxy amines, demonstrating the method's scope and high regioselectivity for azetidine formation. Data sourced from Kuriyama et al. nih.gov
Modern Cross-Coupling and C-H Activation Methods for Azetidine Functionalization
Beyond the initial construction of the azetidine ring, its subsequent functionalization is crucial for creating diverse analogs. Modern palladium- and nickel-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for this purpose. rsc.org These methods allow for the direct introduction of aryl, heteroaryl, and alkyl groups onto the azetidine scaffold, often with high precision and functional group tolerance. rsc.orgnih.gov
Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions have been particularly effective. For instance, a Suzuki Csp²-Csp³ cross-coupling has been developed to synthesize azetidines bearing all-carbon quaternary centers by leveraging the ring strain release of 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgnih.gov This method demonstrates broad substrate scope with over 50 examples and is scalable. nih.govresearchgate.net Another approach involves a photoredox-transition metal dual catalysis system, where a nickel catalyst couples redox-active N-hydroxyphthalimide (NHP) azetidine-2-carboxylates with heteroaryl iodides to produce 2-heteroaryl azetidines. nih.gov
C-H Activation: Direct C-H activation offers an atom-economical approach to functionalize the azetidine ring without pre-functionalization. Palladium-catalyzed C(sp³)–H arylation has been used for the late-stage functionalization of complex molecules containing azetidine moieties. rsc.orgnih.gov These reactions often employ a directing group to control the site of C-H activation, enabling precise modification of the azetidine core. nih.govresearchgate.net Recent advances have focused on developing transient directing group strategies to avoid the need for extra steps to install and remove the directing group. researchgate.net
| Method | Catalyst System | Substrates | Product Type |
| Suzuki Csp²-Csp³ Coupling | Nickel / Bromide Relay Catalysis | Benzoylated 1-azabicyclo[1.1.0]butanes, Boronic Acids | 3-Aryl-3-vinylazetidines (All-Carbon Quaternary) |
| Decarboxylative Coupling | Photoredox/Nickel Dual Catalysis | NHP Azetidine-2-carboxylates, Heteroaryl Iodides | 2-Heteroaryl Azetidines |
| C(sp³)–H Arylation | Palladium / Directing Group | Picolinamide-directed azetidines, Aryl Iodides | C(sp³)-Arylated Azetidines |
| Kulinkovich-type Coupling | Ti(IV)-mediated | Oxime ethers, Alkyl Grignard reagents | Spirocyclic NH-azetidines |
This table summarizes modern catalytic methods for the functionalization of azetidines, highlighting the versatility of cross-coupling and C-H activation strategies. rsc.orgnih.govorganic-chemistry.orgnih.gov
Synthesis of this compound and Specific Benzhydryl-Azetidine-3-amine Derivatives
The synthesis of the target compound, this compound, and its analogs relies on the adaptation of established synthetic routes for 3-aminoazetidines, with special considerations for the steric and electronic properties of the bulky benzhydryl group.
Adaptation of Established Azetidine-3-amine Syntheses for Benzhydryl-Substituted Variants
A primary route to 3-aminoazetidines involves the reductive amination of an azetidin-3-one precursor. For benzhydryl-substituted variants, the key intermediate is 1-benzhydrylazetidin-3-one. This ketone can be synthesized from 1-benzhydrylazetidin-3-ol (B14779) through oxidation, for example, using a pyridine trioxide complex or a Swern oxidation with oxalyl chloride and dimethyl sulfoxide. chemicalbook.com Once 1-benzhydrylazetidin-3-one is obtained, a direct reductive amination with ethylamine (B1201723), using a reducing agent such as sodium triacetoxyborohydride, would yield the target compound, this compound.
An alternative, more direct strategy involves a one-step synthesis from a commercially available, bench-stable starting material. chemrxiv.orgnih.gov This method has been shown to be effective for producing a range of 1-benzhydryl-N-substituted-azetidin-3-amines. chemrxiv.org The reaction proceeds in moderate to high yields with various secondary amines and can be adapted for primary amines like ethylamine. nih.gov This approach is highly versatile and can be used for late-stage functionalization of complex molecules. nih.gov
For example, the synthesis of 1-Benzhydryl-N-benzylazetidin-3-amine was achieved with a 48% yield, and 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine was synthesized in 33% yield using this single-step methodology. chemrxiv.org Adapting this procedure by substituting benzylamine or 2-methoxyethylamine with ethylamine would provide a direct route to this compound.
Chemo- and Regioselectivity Considerations in Benzhydryl Azetidine Formation
When forming the azetidine ring in benzhydryl-substituted precursors, controlling chemo- and regioselectivity is paramount. In ring-closure reactions, such as the intramolecular aminolysis of epoxy amines, the bulky N-benzhydryl group can exert significant steric influence. uni-mainz.de This steric hindrance can direct the nucleophilic attack of the nitrogen atom.
In the context of an epoxy amine cyclization, the N-benzhydryl group would likely favor the 4-exo-tet cyclization pathway (attack at C3) that leads to the azetidine ring, as the alternative 5-endo-tet pathway (attack at C4) might involve a more sterically congested transition state. Catalytic systems, such as the aforementioned La(OTf)3 method, are crucial for overcoming activation barriers and ensuring high regioselectivity, even with sterically demanding substituents. nih.govfrontiersin.org The catalyst's role is to activate the epoxide and pre-organize the substrate for the desired ring closure, minimizing side reactions. nih.gov
Stereochemical Control in the Synthesis of Chiral Azetidines and Derivatives
Controlling the stereochemistry of the azetidine ring is a significant challenge and an area of active research. For derivatives of this compound, chirality can arise from substituents at the C2, C3, and C4 positions. Several methods have been developed to achieve stereoselective synthesis of azetidines.
One effective strategy employs chiral auxiliaries. For example, chiral tert-butanesulfinamides can be used for the diastereoselective synthesis of C2-substituted azetidines. acs.org This method involves the condensation of the sulfinamide with a 1,3-bis-electrophile, followed by organometallic addition and intramolecular cyclization to provide the azetidine with high diastereoselectivity. acs.org
Another approach involves the asymmetric catalysis of cycloaddition reactions. The [2+2] cycloaddition of imines and alkenes is a powerful tool for constructing the azetidine ring, and enantioselective variants have been developed using chiral Lewis acids or chiral phosphoric acids as catalysts. researcher.life Furthermore, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are versatile precursors for a range of enantiopure azetidine derivatives. nih.gov These methods allow for the synthesis of azetidines with specific stereoconfigurations, which is often crucial for their application in medicinal chemistry. nih.govchemrxiv.org
Mechanistic Insights and Reactivity of 1 Benzhydryl N Ethylazetidin 3 Amine Architectures
Ring Strain and its Influence on Azetidine (B1206935) Reactivity
Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, a factor that is central to their chemical behavior. rsc.orgrsc.org This instability arises from the deviation of bond angles within the ring from the ideal tetrahedral angle of 109.5°, a phenomenon known as angle strain or Baeyer strain. wikipedia.org In azetidine, the internal C-C-C and C-N-C bond angles are compressed, leading to increased potential energy compared to larger, less strained rings like pyrrolidine (B122466) (five-membered) or piperidine (B6355638) (six-membered). wikipedia.orgsrce.hr
The reactivity of azetidines is directly driven by this considerable ring strain. rsc.orgrsc.org However, the azetidine ring is significantly more stable than that of its three-membered counterpart, aziridine, which allows for easier handling while still providing unique reactivity that can be initiated under specific conditions. rsc.orgrsc.org This strain energy facilitates reactions that involve ring-opening, as cleavage of a ring bond relieves the strain. wikipedia.orgnih.gov Consequently, azetidines are susceptible to reactions with various nucleophiles and can undergo ring-opening polymerization or decomposition pathways not typically observed in larger heterocyclic systems. wikipedia.orgnih.gov The balance between stability and strain-driven reactivity makes azetidines valuable and versatile scaffolds in chemistry. rsc.orgmdpi.com
Nucleophilic and Electrophilic Reactivity Profiles of Azetidine-3-amines
Azetidine-3-amine derivatives, such as 1-Benzhydryl-N-ethylazetidin-3-amine, possess multiple reactive sites, leading to a complex reactivity profile. The key functional groups are the tertiary azetidine ring nitrogen and the secondary exocyclic amine at the 3-position.
Nucleophilic Reactivity : Both nitrogen atoms in the molecule are nucleophilic. libretexts.org The exocyclic secondary amine can readily react with a variety of electrophiles. Similarly, the ring nitrogen, being a tertiary amine, is also nucleophilic and can be alkylated to form quaternary ammonium (B1175870) salts. libretexts.org However, the nucleophilicity of the ring nitrogen is influenced by steric hindrance from the bulky benzhydryl group and by the electronic properties of the ring itself. Amines are generally more nucleophilic than their alcohol or ether equivalents, allowing them to react directly with electrophiles like alkyl halides without prior conversion to a more nucleophilic conjugate base. libretexts.org
Electrophilic Reactivity : The azetidine ring itself can act as an electrophile, particularly at the carbon atoms adjacent to the nitrogen. The reactivity is significantly enhanced upon protonation or quaternization of the ring nitrogen. This makes the ring susceptible to nucleophilic attack, leading to ring-opening. This electrophilic character is a direct consequence of the ring strain, which is released upon cleavage of the ring. nih.gov
Reaction Mechanism Elucidation in Azetidine Formation and Transformation
The synthesis and modification of the this compound framework involve several key mechanistic pathways.
Formation of the Azetidine-3-amine Core: A prevalent and practical method for the synthesis of azetidine-3-amines involves the nucleophilic displacement of a suitable leaving group from the 3-position of a pre-formed azetidine ring. rsc.orgchemrxiv.org A common precursor is 1-benzhydryl-3-azetidinol, which is commercially available. rsc.org The hydroxyl group can be converted into a good leaving group, such as a mesylate (methanesulfonate). The resulting 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) is a potent electrophile. chemrxiv.org The formation of the target amine then proceeds via a direct SN2 displacement mechanism, where an amine nucleophile (like ethylamine) attacks the carbon at the 3-position, displacing the mesylate group. rsc.orgchemrxiv.org This single-step method is highly practical for creating a diverse range of azetidine-3-amine derivatives. rsc.org
Other general strategies for forming the azetidine ring itself include intramolecular SN2 reactions, where a nitrogen atom attacks a carbon atom bearing a leaving group within the same molecule, facilitating a 4-exo-tet cyclization. More advanced methods like palladium-catalyzed intramolecular C-H amination and [2+2] photocycloadditions have also been developed to construct the azetidine skeleton. rsc.org
Transformations of the Azetidine Ring: The transformations of substituted azetidines are often dominated by reactions that leverage the ring strain. A key transformation is acid-mediated ring-opening. nih.gov The mechanism typically begins with the protonation of the basic azetidine nitrogen. This protonation enhances the electrophilicity of the ring carbons, making them susceptible to attack by a nucleophile. This can lead to intramolecular decomposition if a pendant nucleophilic group is present on a substituent, or intermolecular reaction with an external nucleophile. nih.gov Additionally, the benzhydryl group on the nitrogen is a common protecting group that can be removed under specific conditions, such as catalytic hydrogenation, to yield the parent secondary azetidine, which can then be further functionalized. chemrxiv.org
Stability and Degradation Pathways of Substituted Azetidines
The inherent ring strain in azetidines not only dictates their reactivity but also makes them prone to specific degradation pathways, which can present stability challenges. nih.gov A primary degradation route for many N-substituted azetidines is an acid-mediated intramolecular ring-opening decomposition. nih.gov
The stability of the azetidine ring is highly sensitive to pH and the nature of the substituent on the ring nitrogen. The decomposition process is often initiated by the protonation of the azetidine nitrogen. Therefore, the basicity (pKa) of this nitrogen is a critical determinant of the compound's stability under acidic conditions. nih.gov Substituents that lower the pKa of the azetidine nitrogen can enhance stability by reducing the concentration of the protonated, reactive form of the molecule at a given pH. nih.gov
For example, studies on N-aryl azetidines have shown that electron-withdrawing groups on the aryl substituent decrease the basicity of the azetidine nitrogen, leading to significantly improved stability in acidic media. In contrast, electron-donating groups increase the nitrogen's basicity, making the azetidine more susceptible to protonation and subsequent decomposition. nih.gov
The table below illustrates the relationship between the substituent on the nitrogen, the pKa of the azetidine nitrogen, and the resulting stability for a series of N-substituted azetidines.
| Compound (N-Substituent) | Azetidine Nitrogen pKa (Calculated) | Azetidine Nitrogen pKa (Measured) | Half-Life (T1/2) at pH 1.8 | Reference |
|---|---|---|---|---|
| N-(4-cyanophenyl) | 1.5 | - | <10 min | nih.gov |
| N-phenyl | 2.9 | 4.3 | ~3-5 min (initial point) | nih.gov |
| N-(4-methoxyphenyl) | 3.3 | - | ~3-5 min (initial point) | nih.gov |
| N-(3-pyridyl) | 3.7 (azetidine N) | - | >24 h | nih.gov |
| N-(4-pyridyl) | - | - | >24 h | nih.gov |
| N-(2-pyridyl) | 0.6 (azetidine N) | - | >24 h | nih.gov |
This interactive table summarizes stability data for various N-substituted azetidines, highlighting the influence of the nitrogen substituent on the pKa and, consequently, the stability under acidic conditions. Data sourced from reference nih.gov.
This data clearly demonstrates that a lower pKa of the azetidine nitrogen correlates with greater stability under acidic conditions, a key mechanistic insight into the degradation pathways of substituted azetidines. nih.gov
Computational and Theoretical Investigations of 1 Benzhydryl N Ethylazetidin 3 Amine
Quantum Mechanical Studies of Benzhydryl-Containing Systems
The benzhydryl (diphenylmethyl) group is a dominant feature of the target molecule, significantly influencing its electronic properties and steric profile. Quantum mechanical studies, particularly on the benzhydryl cation, offer deep insights into the stability and reactivity of this moiety.
Quantum chemical calculations, such as those performed using Density Functional Theory (DFT) at levels like B3LYP/6-311++G(3df,2pd), have been used to determine the affinities of substituted benzhydryl cations for various anions (e.g., methyl, hydroxide, hydride). acs.orgnih.gov These calculations provide a quantitative measure of the carbocation's stability and electrophilicity. A strong correlation has been found between these calculated gas-phase anion affinities and experimentally determined electrophilicity parameters (E) in solution. acs.orgnih.gov This link between theoretical calculations and empirical data is crucial for predicting the reactivity of molecules containing the benzhydryl group. acs.org
The studies show that the relative anion affinities of benzhydrylium ions are largely independent of the specific reference anion used, indicating a consistent and predictable electronic behavior. acs.orgnih.gov While solvation in solution attenuates the absolute differences in carbocation stability observed in the gas phase, the relative differences remain consistent. nih.gov These computational findings are essential for understanding reactions where a partial or full positive charge may develop on the benzhydryl carbon, influencing the reaction pathways and stability of intermediates involving 1-Benzhydryl-N-ethylazetidin-3-amine.
Table 1: Calculated Anion Affinities of Substituted Benzhydryl Cations
| Substituent (X) on (XC₆H₄)₂CH⁺ | Calculated Methyl Anion Affinity (kcal/mol) | Empirical Electrophilicity Parameter (E) |
|---|---|---|
| 4-MeO | -10.1 | -9.96 |
| 4-Me | -5.2 | -5.90 |
| H | 0.0 | -0.84 |
| 4-Cl | 3.7 | 1.48 |
| 3-CF₃ | 9.2 | 4.60 |
Molecular Modeling and Conformational Analysis of the this compound Structure
The three-dimensional structure of this compound is defined by the interplay between the strained four-membered azetidine (B1206935) ring and the bulky substituents on the nitrogen and C3 carbon. Molecular modeling and conformational analysis are essential to understand its preferred shapes, which dictate its interaction with biological targets.
The azetidine ring is not planar and exhibits a puckered conformation. nih.gov The degree of puckering and the preferred orientation of substituents are influenced by steric and electronic factors. For N-substituted azetidines, the nitrogen atom can undergo pyramidal inversion, allowing interconversion between conformers where the substituent is in a pseudo-axial or pseudo-equatorial position. cnr.it The presence of the very large benzhydryl group at the N1 position, along with the ethyl group, introduces significant steric hindrance. This bulkiness will strongly influence the conformational equilibrium of the ring and the barrier to nitrogen inversion.
Computational studies on analogous small-ring systems show that the preference for axial or equatorial conformers depends on the substituent's size and the polarity of the solvent. researchgate.net For this compound, it is expected that the bulky benzhydryl group will dominate the conformational landscape, likely forcing the ethyl group and the C3-amine into specific orientations to minimize steric clash. A thorough conformational analysis would involve systematic searches of rotational space around key single bonds (e.g., N-CH(Ph)₂, N-CH₂CH₃, C3-NH₂) and calculation of the relative energies of the resulting conformers.
Table 2: Key Parameters in Conformational Analysis of this compound
| Structural Parameter | Description | Expected Influence |
|---|---|---|
| Azetidine Ring Pucker Angle | The angle defining the deviation of the ring from planarity. | Influenced by N-substituents; determines the pseudo-axial/equatorial positions. nih.gov |
| N-Benzhydryl Dihedral Angles | Rotation around the N-CH(Ph)₂ bond. | Highly restricted due to the steric bulk of the two phenyl rings. |
| Nitrogen Inversion Barrier | The energy required to invert the stereochemistry at the nitrogen atom. | Affected by the size of N-substituents; a planar transition state may increase steric strain. researchgate.net |
| C3-Amine Orientation | Position of the amine group relative to the ring (axial/equatorial). | Key for intermolecular interactions; its preference depends on minimizing steric clashes with N-substituents. |
Prediction of Reaction Pathways and Transition States in Azetidine Synthesis
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including the synthesis of strained heterocyclic systems like azetidines. By modeling reaction pathways and calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the feasibility and selectivity of a given synthetic route.
Density Functional Theory (DFT) calculations are frequently employed to study the mechanisms of azetidine ring formation. frontiersin.orgresearchgate.net For instance, in the intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations can determine the energy barriers for attack at different carbons of the epoxide, explaining the observed regioselectivity. frontiersin.org Similarly, for photocycloaddition reactions, computational studies can help rationalize the observed stereoselectivity by modeling the less-strained transition states. researchgate.net
One study on the enzymatic synthesis of azetidine-2-carboxylic acid from S-adenosylmethionine (SAM) used DFT cluster models to calculate the electronic energies of the reactant, transition state, and product. nih.gov The calculations demonstrated that the enzyme lowers the activation barrier compared to the reaction in solution by stabilizing the substrate in a strained, near-transition-state conformation. nih.gov These types of calculations are broadly applicable to various synthetic methods for azetidines, including intramolecular C-H amination and Kulinkovich-type couplings, providing mechanistic insights that can guide reaction optimization. rsc.org
Table 3: Example of DFT-Calculated Reaction Barriers in Azetidine Synthesis
| Reaction/Environment | Calculated Activation Energy (kcal/mol) | Key Finding |
|---|---|---|
| Enzymatic (AzeJ) Cyclization of SAM | ~15 | The enzyme significantly lowers the reaction barrier. nih.gov |
| Cyclization of SAM in Water (Implicit Solvation) | ~27 | The uncatalyzed reaction in a polar solvent has a high energy barrier. nih.gov |
| Cyclization of Strained SAM (Gas Phase) | ~21 | Substrate pre-organization (strain) contributes to catalysis by lowering the barrier. nih.gov |
In Silico Approaches for Chemical Space Exploration of Azetidine Scaffolds
Azetidine-based scaffolds are of great interest in medicinal chemistry, particularly for developing drugs targeting the central nervous system (CNS), due to their ability to provide novel three-dimensional structures with desirable physicochemical properties. nih.govbham.ac.uk In silico (computational) methods are indispensable for navigating the vast chemical space that can be generated from a single azetidine core.
The process often begins with the creation of a virtual library by decorating a core azetidine scaffold with a diverse set of chemical building blocks. nih.govd-nb.info This can result in millions or even billions of virtual compounds. To identify the most promising candidates, this large library is filtered using computational models that predict key drug-like properties. For CNS drugs, these filters are particularly stringent, focusing on parameters that facilitate crossing the blood-brain barrier. nih.gov
Commonly used parameters include molecular weight (MW), lipophilicity (cLogP or ALogP), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD). nih.gov By applying these filters, the vast virtual library can be reduced to a manageable number of compounds with a higher probability of success for synthesis and biological testing. This in silico approach accelerates the drug discovery process by prioritizing resources toward molecules with favorable, pre-optimized properties. nih.govbham.ac.uk
Table 4: In Silico Physicochemical Property Filters for CNS-Focused Libraries
| Parameter | Preferred Range for CNS Drugs | Rationale |
|---|---|---|
| Molecular Weight (MW) | ≤ 450 | Aids in passive diffusion across membranes. nih.gov |
| ALogP | -1 to 4 | Balances solubility and membrane permeability. nih.govd-nb.info |
| Topological Polar Surface Area (TPSA) | < 70 Ų | Lower TPSA is correlated with better blood-brain barrier penetration. acs.org |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer donors generally improve membrane permeability. nih.gov |
Applications in Advanced Chemical Research and Materials Science
1-Benzhydryl-N-ethylazetidin-3-amine and Azetidine (B1206935) Scaffolds as Chemical Probes
Azetidine-containing molecules, including derivatives related to this compound, serve as versatile platforms for the development of chemical probes. These probes are instrumental in exploring biological systems, identifying protein targets, and elucidating cellular pathways. chemrxiv.orgresearchgate.net
The design of effective azetidine-based molecular tools hinges on several key principles. The rigid azetidine core provides a well-defined three-dimensional structure that can be strategically functionalized to interact with specific biological targets. mdpi.com The ability to introduce substituents at various positions on the azetidine ring allows for the fine-tuning of steric and electronic properties, which is crucial for achieving desired binding affinities and selectivities. broadinstitute.org For instance, the incorporation of reactive moieties, such as acrylamides, onto the azetidine scaffold can transform them into covalent probes capable of forming stable bonds with specific amino acid residues, like cysteine, in proteins. researchgate.net This approach has been successfully employed to develop stereoselective covalent inhibitors. researchgate.net
Furthermore, the synthesis of azetidine derivatives often involves stereocontrolled methods, enabling the creation of enantiomerically pure probes. acs.orgnih.gov This is particularly important as stereoisomers can exhibit distinct biological activities, and the ability to separate and study them individually is critical for understanding their interactions with chiral biological macromolecules. chemrxiv.orgacs.org
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems. acs.orgrsc.org Azetidine-based probes have emerged as valuable tools in ABPP. chemrxiv.orgacs.org For example, sets of stereoisomeric azetidine acrylamide (B121943) probes have been synthesized and used to profile protein activity in human cancer cells. acs.org These studies have revealed that the stereochemistry of the azetidine probe plays a crucial role in its ability to selectively bind to and inhibit specific proteins. chemrxiv.orgacs.org
The use of such probes in competitive ABPP experiments allows for the identification of specific protein targets. In this methodology, the proteome is treated with a potential inhibitor before the addition of the azetidine-based probe. A decrease in probe labeling of a particular protein indicates that the inhibitor is binding to that protein. This approach has been instrumental in identifying novel targets for drug discovery. researchgate.net
Diversity-Oriented Synthesis and Library Generation for Azetidine Derivatives
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space and identify novel bioactive compounds. broadinstitute.orgnih.gov The azetidine scaffold is an attractive starting point for DOS due to the multiple points for diversification it offers. broadinstitute.orgnih.gov
The generation of diverse azetidine libraries involves strategies that introduce variability in both the core scaffold and the appended functional groups. broadinstitute.org One approach involves the synthesis and diversification of a densely functionalized azetidine ring system to create a wide array of fused, bridged, and spirocyclic ring systems. broadinstitute.orgnih.govutexas.edu This can be achieved through a series of chemical transformations, including ring-closing metathesis, intramolecular cyclizations, and multicomponent reactions. nih.govresearchgate.net
Appendage diversity is achieved by introducing a variety of substituents at different positions of the azetidine ring. This can be accomplished through techniques like the alkylation of amines, acylation, and cross-coupling reactions. rsc.orgnih.gov The combination of scaffold and appendage diversification strategies allows for the creation of large and structurally complex libraries of azetidine derivatives. broadinstitute.orgnih.gov A 1976-membered library of spirocyclic azetidines has been successfully synthesized using solid-phase synthesis techniques. broadinstitute.orgnih.gov
Table 1: Strategies for Achieving Diversity in Azetidine Libraries
| Diversity Strategy | Description | Examples of Reactions |
| Scaffold Diversity | Modification of the core azetidine ring to create different structural frameworks. | Ring-closing metathesis, Intramolecular cyclizations, Spirocyclization |
| Appendage Diversity | Introduction of various functional groups at different positions on the azetidine scaffold. | N-alkylation, Acylation, Suzuki-Miyaura cross-coupling |
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize enantiomerically pure libraries of azetidine derivatives is of paramount importance. acs.orgnih.gov Several methods have been developed for the enantiocontrolled synthesis of azetidines. chemrxiv.orgacs.orgresearchgate.net One notable approach involves the strain-release functionalization of 1-azabicyclobutanes (ABBs). chemrxiv.orgacs.orgresearchgate.net This method allows for a modular and programmable synthesis of complex, stereopure azetidines. acs.orgnih.govresearchgate.net By starting with enantiopure ABBs, it is possible to generate libraries of stereodefined azetidines that would be difficult to produce using other methods. chemrxiv.orgacs.org These enantiocontrolled syntheses are crucial for developing stereoprobes for use in ABPP and for detailed structure-activity relationship studies. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives: Impact of Structural Modification on Chemical Reactivity and Interactions
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For azetidine derivatives, SAR studies focus on how modifications to the azetidine ring and its substituents affect their chemical reactivity and interactions with biological targets. nih.gov
The constrained nature of the azetidine ring means that even small structural changes can have a significant impact on the molecule's conformation and, consequently, its binding affinity for a target protein. acs.org For example, in the development of inhibitors for lysyl-tRNA synthetase, modifications to the substituents on the azetidine ring led to significant changes in potency. acs.org
Furthermore, the stereochemistry of substituents on the azetidine ring is a critical determinant of biological activity. researchgate.netacs.org As demonstrated in studies with azetidine acrylamides, different stereoisomers can exhibit vastly different potencies and selectivities for their protein targets. researchgate.net These findings underscore the importance of stereocontrolled synthesis in the development of azetidine-based therapeutic agents and chemical probes. chemrxiv.orgacs.org
Table 2: Impact of Structural Modifications on Azetidine Derivative Activity
| Structural Modification | Impact on Chemical Reactivity and Interactions | Example |
| Ring Conformation | Alters the three-dimensional shape, affecting binding to target sites. | Introduction of bulky substituents can lock the ring into a specific conformation. |
| Substituent Electronics | Modifies the electron density of the ring, influencing nucleophilicity and reactivity. | Electron-withdrawing groups can decrease the basicity of the nitrogen atom. |
| Stereochemistry | Different enantiomers or diastereomers can have distinct biological activities. | Stereoselective inhibitors of human NSUN2 have been identified based on azetidine stereochemistry. researchgate.net |
Advanced Analytical and Spectroscopic Characterization Techniques
Mass Spectrometry Techniques (HRMS, LC-MS) for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of 1-Benzhydryl-N-ethylazetidin-3-amine. bldpharm.comparchem.com
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion (M+H)⁺. This allows for the determination of the elemental formula (C₁₈H₂₂N₂) with high confidence, as the measured mass can be distinguished from other potential formulas with the same nominal mass. The expected monoisotopic mass is 266.1783 g/mol .
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is used to assess the purity of the compound and to identify any impurities or degradation products by their mass-to-charge ratios. bldpharm.com
Fragmentation Pattern: In electron impact (EI) or collision-induced dissociation (CID) mass spectrometry, the molecule fragments in a predictable manner. libretexts.orgchemguide.co.ukmiamioh.edu The most characteristic fragmentation for this compound would be the cleavage of the C-N bond connecting the benzhydryl group to the azetidine (B1206935) ring. This results in the formation of the highly stable benzhydryl cation (Ph₂CH⁺), which would produce a very prominent base peak at a mass-to-charge ratio (m/z) of 167. Other fragments would arise from the cleavage of the azetidine ring and the loss of the ethyl group.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nist.govresearchgate.netresearchgate.net
Predicted FT-IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 (broad) |
| C-H Stretch (Aromatic) | Phenyl Rings | 3000 - 3100 (sharp) |
| C-H Stretch (Aliphatic) | Azetidine, Ethyl, Methine | 2850 - 3000 |
| C=C Stretch (Aromatic) | Phenyl Rings | 1450 - 1600 |
| N-H Bend | Secondary Amine | 1550 - 1650 |
| C-N Stretch | Amines | 1020 - 1250 |
| C-H Bend (Aromatic) | Phenyl Rings | 690 - 900 |
The FT-IR spectrum would confirm the presence of the secondary amine (N-H stretch and bend), aromatic rings (C=C and C-H stretches), and aliphatic chains (C-H stretches). The absence of other characteristic peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) would confirm the purity of the sample from certain starting materials or byproducts.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. While no crystal structure for this compound is currently available in the public domain, analysis of related structures provides insight into its likely conformation. researchgate.netresearchgate.netcardiff.ac.ukmdpi.comnih.gov
Azetidine Ring Conformation: Four-membered rings like azetidine are not perfectly planar and typically adopt a puckered conformation to relieve ring strain. X-ray analysis would reveal the precise degree of this puckering.
Conformation of Substituents: The analysis would show the relative orientation of the benzhydryl and ethylamine (B1201723) substituents on the azetidine ring. For the racemic mixture, both (R) and (S) enantiomers would be present in the crystal lattice.
Absolute Configuration: If a single enantiomer of the compound were crystallized, X-ray crystallography could be used to determine its absolute configuration (R or S) at the chiral C3 carbon of the azetidine ring.
Chromatographic Methods for Isolation and Analysis of Stereoisomers and Impurities
Chromatographic techniques are essential for both the purification of this compound and the analysis of its purity, including the separation of its enantiomers. bldpharm.comparchem.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is a standard method for assessing the chemical purity of the compound. Impurities are detected as separate peaks, and their levels can be quantified.
Chiral Chromatography: The C3 carbon of the azetidine ring is a stereocenter, meaning the compound exists as a pair of enantiomers. Separating and quantifying these enantiomers is critical. This is achieved using chiral HPLC. nih.govcsfarmacie.czchiralpedia.comnih.govyoutube.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly effective for separating amine-containing chiral compounds. The choice of mobile phase (normal-phase, reverse-phase, or polar organic) would be optimized to achieve the best resolution between the enantiomeric peaks. nih.govnih.gov
Future Perspectives and Unexplored Avenues in Azetidine Benzhydryl Chemistry
Development of Highly Efficient and Sustainable Synthetic Methodologies (Green Chemistry Principles)
The synthesis of azetidines has historically been less developed than that of other saturated nitrogen heterocycles, posing a significant challenge for chemists. researchgate.netrsc.org However, recent advancements are paving the way for more efficient and environmentally benign production methods. A key precursor, 1-benzhydrylazetidin-3-ol (B14779), can be synthesized on a multikilogram scale in a one-pot process that is high-yielding (80%) and avoids chromatographic purification. researchgate.net Building on this, a streamlined, two-step process has been developed to convert 1-benzhydrylazetidin-3-ol into 3-amino-1-benzhydrylazetidine, a closely related primary amine, in high yield (72-84%). researchgate.net This process involves the formation of a mesylate intermediate, which is then aminated under pressure in a reactor. researchgate.net
Future research will likely focus on applying green chemistry principles to the synthesis of 1-Benzhydryl-N-ethylazetidin-3-amine and its analogs. This involves several key strategies:
One-Pot Reactions: Combining multiple synthetic steps into a single procedure, as demonstrated in the synthesis of other heterocycles, reduces waste, time, and energy consumption. rsc.org
Use of Reusable Catalysts: Employing heterogeneous catalysts, such as the activated Fuller's earth used in the synthesis of aminonaphthols, can simplify purification and allow for catalyst recycling. nih.gov
Solvent-Free Conditions: Performing reactions without solvents, or in environmentally benign solvents like water, minimizes volatile organic compound (VOC) emissions. rsc.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields, as shown in the cyclocondensation of alkyl dihalides and primary amines to form nitrogen-containing heterocycles. organic-chemistry.org
The development of such methodologies will be crucial for the cost-effective and sustainable production of these valuable compounds for research and potential commercial applications.
| Synthesis Strategy | Description | Potential Benefit |
| One-Pot Synthesis | A streamlined process where a reactant is subjected to successive chemical reactions in a single reactor. | Reduces the need for purification of intermediate compounds, saving time and reducing waste. |
| Catalyst-Free/Reusable Catalyst | Utilizing naturally occurring clays (B1170129) or designing robust, recyclable catalysts for chemical transformations. | Minimizes toxic metal waste and reduces overall process cost. nih.gov |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often using neat reactants or a solid-state reaction. | Drastically reduces chemical waste and potential environmental pollution. rsc.org |
Exploration of Novel Reactivity Patterns and Transformations
The reactivity of the azetidine (B1206935) ring is largely dictated by its significant ring-strain energy (25.2 kcal mol⁻¹), which is comparable to that of cyclopropane (B1198618) and aziridine. researchgate.net This inherent strain makes the four-membered ring susceptible to unique transformations not readily observed in larger heterocycles like pyrrolidine (B122466) or piperidine (B6355638). researchgate.netrsc.orgrsc.org While more stable than aziridines, azetidines can undergo facile, chemoselective, strain-driven reactions under the right conditions. rsc.orgrsc.orgresearchwithnj.com
Future work should focus on leveraging this strain for novel chemical transformations of the 1-benzhydrylazetidine (B26936) core. Key areas of exploration include:
Strain-Release Functionalization: This approach uses the relief of ring strain to drive reactions, enabling the diastereospecific opening of the ring with various nucleophiles to produce complex, stereodefined acyclic amines. chemrxiv.org
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, particularly its visible-light-mediated variant, offers a powerful method for constructing functionalized azetidines from imines and alkenes. rsc.orgspringernature.com Exploring the scope of this reaction with benzhydryl-substituted imines could yield novel polycyclic structures.
C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring is a highly atom-economical strategy for introducing complexity. rsc.org Palladium-catalyzed C(sp³)–H amination has been shown to be an effective method for synthesizing azetidines. rsc.org
Ring-Opening and Expansion: The azetidine ring can be opened or expanded through various reactions. For example, selective alkylation can sometimes lead to ring-opening, providing a pathway to different classes of compounds. rsc.org
Friedel-Crafts Alkylation: N-Cbz protected azetidinols have been shown to undergo calcium(II)-catalyzed Friedel-Crafts alkylation with aromatic compounds, a reaction enhanced by the carbocation-stabilizing effect of the Cbz group. acs.org Investigating this reactivity with the N-benzhydryl system could provide direct access to 3-aryl-azetidine derivatives.
A deeper understanding of how the bulky N-benzhydryl and N-ethyl groups influence the regioselectivity and stereoselectivity of these transformations will be critical.
| Reaction Type | Description | Potential Outcome |
| Strain-Release Functionalization | Nucleophilic attack leads to ring opening, driven by the release of inherent ring strain. chemrxiv.org | Access to complex, stereopure acyclic amines. chemrxiv.org |
| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to form an azetidine. rsc.orgspringernature.com | Synthesis of highly functionalized, often bicyclic, azetidines. springernature.com |
| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. rsc.org | Atom-economical installation of new functional groups onto the azetidine scaffold. rsc.org |
| Ring Opening/Expansion | Cleavage of one or more bonds of the azetidine ring, sometimes followed by rearrangement. rsc.orgmdpi.com | Formation of larger ring systems or functionalized linear amines. rsc.org |
Integration of Machine Learning and Artificial Intelligence in Synthetic Planning and Prediction
Future applications of AI in azetidine-benzhydryl chemistry include:
Retrosynthesis Prediction: AI models, trained on vast databases of known reactions, can propose novel and efficient retrosynthetic pathways. cas.orgsci-hub.se This can help chemists identify the most viable routes from commercially available starting materials. For example, a hybrid system called ReTReK integrates retrosynthesis knowledge into a data-driven framework to generate more practical and promising synthetic routes. nih.govresearchgate.net
Reaction Outcome and Yield Prediction: ML algorithms can predict the outcome of a chemical reaction, including its yield and selectivity (regio-, stereo-, and chemoselectivity). sci-hub.seeurekalert.orgnih.gov This predictive power can save significant time and resources by avoiding unpromising reaction conditions in the lab. soton.ac.uk The "Molecular Transformer" model, for instance, has shown high accuracy in predicting the major product of a reaction given the reactants and reagents. sci-hub.se
Optimization of Reaction Conditions: AI can be used to explore the parameter space of a reaction (e.g., catalyst, solvent, temperature) to identify the optimal conditions for maximizing yield and minimizing byproducts. soton.ac.uk
| AI/ML Application | Description | Impact on Azetidine Synthesis |
| Retrosynthesis Planning | AI algorithms analyze a target molecule and propose a step-by-step synthetic plan back to simple precursors. cas.orgnih.gov | Faster design of novel and efficient synthetic routes. cas.org |
| Reaction Outcome Prediction | Machine learning models predict the products, yields, and selectivity of a reaction under specific conditions. sci-hub.seeurekalert.org | Reduces trial-and-error experimentation, saving time and resources. soton.ac.uk |
| Data-Driven Optimization | Models are trained on experimental data to identify optimal reaction parameters for new substrates. soton.ac.uk | Accelerates the optimization of synthetic procedures for new azetidine derivatives. |
Expansion of Azetidine-Based Chemical Probes for Diverse Applications in Chemical Biology
The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry and chemical biology. researchgate.netchemrxiv.org Its rigid framework can improve drug-like properties such as solubility and metabolic stability when used as a bioisosteric replacement for other saturated heterocycles. chemrxiv.org The benzhydryl moiety is also a common feature in many biologically active compounds. nih.govacs.orgnih.gov The combination of these two motifs in a single scaffold offers exciting opportunities for the development of novel chemical probes.
Future research in this area should focus on:
Developing Novel Fluorescent Probes: Azetidine rings have been shown to enhance the performance of fluorophores by reducing non-radiative decay pathways, leading to brighter and more photostable probes. nih.govresearchgate.netacs.org Incorporating the 1-benzhydrylazetidine framework into known fluorophore scaffolds could generate new probes with superior photophysical properties for cellular imaging.
Activity-Based Protein Profiling (ABPP): Libraries of stereodefined azetidines can be functionalized with reactive groups (e.g., acrylamides) to create chemical probes for ABPP. chemrxiv.org These probes can be used to identify novel ligandable sites on proteins within the human proteome, revealing new targets for drug discovery. chemrxiv.org
Proteomics Applications: The benzhydryl group has been used as a reversible protecting group for carboxylic acids in proteomics workflows. digitellinc.com This allows for the selective labeling and identification of proteins and their post-translational modifications. digitellinc.com Azetidine-benzhydryl compounds could be designed as new reagents for these applications.
The synthesis of diverse libraries of 1-benzhydrylazetidine derivatives will be essential for exploring these applications and unlocking the full potential of this chemical scaffold in probing complex biological systems. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
